1-溴-2-硝基萘

描述

1-Bromo-2-nitronaphthalene is a brominated and nitrated derivative of naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 1-Bromo-2-nitronaphthalene, they provide insights into related compounds that can help infer some of its characteristics. For instance, 1-nitronaphthalene (1-NN) is mentioned as a mutagenic nitroaromatic compound found in diesel engine emissions and urban airborne particles . This suggests that 1-Bromo-2-nitronaphthalene may also possess similar environmental relevance and potential toxicity.

Synthesis Analysis

The synthesis of related naphthalene derivatives can be gleaned from the second paper, which describes the synthesis of 1, 4, 5, 8-tetradeuterionaphthalene . Although this compound is not 1-Bromo-2-nitronaphthalene, the methods used, such as bromination, nitration, and reductive debromination, are relevant to the synthesis of various bromo-nitronaphthalene derivatives. These methods indicate that 1-Bromo-2-nitronaphthalene could potentially be synthesized through similar reactions, starting from naphthalene or its brominated derivatives.

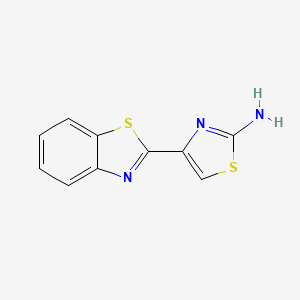

Molecular Structure Analysis

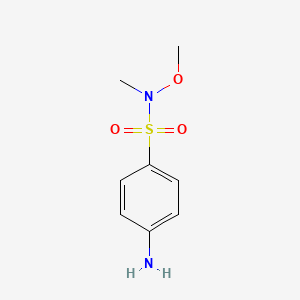

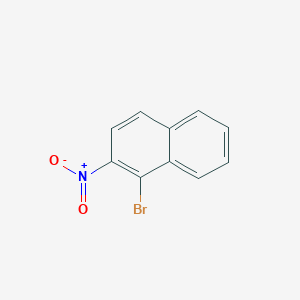

The molecular structure of 1-Bromo-2-nitronaphthalene would consist of a naphthalene ring system with a bromine atom attached to the first carbon and a nitro group (-NO2) attached to the second carbon. The presence of these substituents would influence the electronic distribution and reactivity of the molecule. The papers do not provide direct information on the molecular structure of 1-Bromo-2-nitronaphthalene, but the structure of 1-nitronaphthalene and its metabolites discussed in the first paper can provide insights into the reactivity of nitroaromatic compounds.

Chemical Reactions Analysis

The first paper discusses the metabolism of 1-nitronaphthalene in rat tissues, leading to the formation of glutathione conjugates . This indicates that 1-Bromo-2-nitronaphthalene might also undergo similar metabolic reactions, potentially forming electrophilic metabolites that could react with biomolecules. The specific chemical reactions of 1-Bromo-2-nitronaphthalene are not detailed in the provided papers, but the reactivity of the bromine and nitro groups would likely make it susceptible to nucleophilic substitution and reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-nitronaphthalene are not directly discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that 1-Bromo-2-nitronaphthalene would be relatively nonpolar due to the aromatic system, and the presence of the bromine and nitro groups would likely increase its density and boiling point compared to naphthalene itself. The nitro group would also contribute to the compound's potential mutagenicity, as seen with 1-nitronaphthalene .

科学研究应用

电池应用

- 镁储备电池的正极材料: 1-硝基萘已被研究用作具有高能镁阳极的电池的去极剂。与乙炔黑的结合提高了导电性,并且其浓度经过优化以增强正极性能。对不同电解质中镁/1-硝基萘电池的研究表明去极剂的还原效率提高和有效的能量存储能力 (Thirunakaran 等,1996)。

光化学和环境影响

单线态氧和自由基物质的来源

1-硝基萘 (1NN) 已被用于研究水溶液中的光敏反应。它有助于形成活性氧物质,如单线态氧和自由基物质,尤其是在大气水中。该研究证明了 1NN 在光化学过程中的环境影响 (Brigante 等,2010)。

在大气中的形成和衰变

对大气中 1-硝基萘等硝基萘的光化学形成和衰变的研究表明,气相光解是主要的降解途径。这项研究有助于了解硝基萘的大气行为及其环境影响 (Feilberg 等,1999)。

化学合成和反应

亲核芳香取代

用萘格氏试剂处理 1-烷氧基-2-硝基萘提供了一种合成 2-硝基-1,1'-联萘的途径。这项研究为有机合成领域做出了贡献,为生产复杂有机化合物提供了新方法 (Hattori 等,2002)。

硫化氢选择性还原

一项研究证明了硫化氢对 1-硝基萘的选择性还原,这可以成为克劳斯工艺等能源密集型工艺的替代方案。这在精炼和石化行业有应用 (Mondal 等,2015)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

1-bromo-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409227 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-nitronaphthalene | |

CAS RN |

4185-55-1 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)